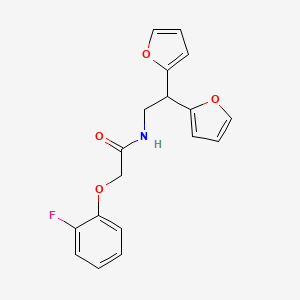
N-(2,2-di(furan-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-di(furan-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C18H16FNO4 and its molecular weight is 329.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,2-di(furan-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities due to its unique structural features. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring , known for its aromatic properties, and a 2-fluorophenoxy group , which enhances its pharmacological profile. Its molecular formula is C18H16FNO3 with a molecular weight of approximately 313.328 g/mol. The presence of the acetamide functional group suggests potential interactions with various biological targets, making it a candidate for medicinal applications.
Synthesis Methods
The synthesis of this compound can be approached through several methods:
- Formation of the Furan Moiety : Typically involves the cyclization of 1,4-dicarbonyl compounds through the Paal-Knorr synthesis.
- Amide Bond Formation : Achieved by reacting an appropriate amine with an acyl chloride or anhydride.
- Fluorophenoxy Group Attachment : This can be accomplished via nucleophilic substitution reactions where 2-fluorophenol reacts with the furan derivative.
Biological Activity
Preliminary studies indicate that compounds with similar structural features exhibit various biological activities, including:
- Anticancer Activity : The compound's structural similarity to known anticancer agents suggests potential efficacy against cancer cell lines. For instance, compounds with furan rings have demonstrated cytotoxic effects in various studies .
- Antimicrobial Properties : Research indicates that derivatives of furan are often investigated for their antimicrobial activities, suggesting that this compound may also possess such properties.
Comparative Analysis of Similar Compounds
The following table summarizes some structurally similar compounds and their reported biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Phenylfuran-2-carboxylic acid | Furan ring; carboxylic acid | Anticancer activity |
| 4-(5-furanylmethyl)-phenol | Furan ring; phenolic structure | Antimicrobial properties |
| 3-Fluoro-N-(furan-3-yl)benzamide | Furan ring; amide bond | Histone deacetylase inhibition |
This table highlights the uniqueness of this compound due to its dual furan substitution and fluorinated phenoxy group, potentially enhancing lipophilicity and biological interaction compared to other compounds.
The mechanism of action for this compound is likely multifaceted:
- Target Interaction : The compound may interact with specific molecular targets such as enzymes or receptors through π-π interactions or hydrogen bonding facilitated by its aromatic structures.
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes like histone deacetylases (HDACs), which play critical roles in cancer progression and other diseases .
Case Studies and Research Findings
Recent research has focused on identifying the biological activity of various furan derivatives. For example:
- A study on furan-based compounds reported significant inhibitory activity against mushroom tyrosinase, suggesting potential applications in skin whitening agents and treatment of hyperpigmentation .
- Another investigation highlighted the anticancer potential of structurally related compounds in inhibiting growth in multiple cancer cell lines .
These findings support the hypothesis that this compound may similarly exhibit promising biological activities.
Propriétés
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4/c19-14-5-1-2-6-17(14)24-12-18(21)20-11-13(15-7-3-9-22-15)16-8-4-10-23-16/h1-10,13H,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKWJBCPPQIIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC(C2=CC=CO2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













